molecular formula C20H15ClO B013853 1-Pyrenebutyryl Chloride CAS No. 63549-37-1

1-Pyrenebutyryl Chloride

Cat. No. B013853
CAS RN: 63549-37-1
M. Wt: 306.8 g/mol
InChI Key: BZRMDRDSRVMJDF-UHFFFAOYSA-N
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Description

1-Pyrenebutyryl Chloride is a compound used in the synthesis of various polymers and materials, known for its ability to form strong interactions due to its pyrene unit. Its unique properties have been exploited in the noncovalent functionalization of materials such as carbon nanotubes, enhancing their compatibility with other polymers for improved composite materials (E. Y. Choi et al., 2014).

Synthesis Analysis

The synthesis of 1-Pyrenebutyryl Chloride involves functionalization steps that allow for its incorporation into various chemical structures. One application described involves its use as an interfacial agent in nylon 66/multi-walled carbon nanotube composites, where it improves interfacial adhesion and dispersion (E. Y. Choi et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-Pyrenebutyryl Chloride enables strong physisorption onto surfaces like multi-walled carbon nanotubes due to its pyrene units. This feature is crucial for enhancing the material's performance in composites (E. Y. Choi et al., 2014).

Chemical Reactions and Properties

1-Pyrenebutyryl Chloride reacts with amine end groups in polymers like nylon 66 during melt extrusion, forming covalent bonds. This chemical interaction is fundamental in creating strong interfaces between the polymer and fillers like carbon nanotubes, significantly affecting the composite's mechanical and thermal properties (E. Y. Choi et al., 2014).

Physical Properties Analysis

The physical properties of materials modified with 1-Pyrenebutyryl Chloride, such as enhanced dispersion of multi-walled carbon nanotubes in the polymer matrix and improved interfacial adhesion, have been demonstrated. These modifications lead to composites with superior performance characteristics (E. Y. Choi et al., 2014).

Chemical Properties Analysis

1-Pyrenebutyryl Chloride's chemical reactivity towards amine groups and its ability to adsorb onto carbon nanotube surfaces are key aspects of its chemical properties. These features make it an effective agent for modifying material surfaces to enhance polymer-composite interactions (E. Y. Choi et al., 2014).

Scientific Research Applications

  • Optical Applications : Poly(N-acryloyl chloride) derivatives with (S)-phenylalanine and pendant pyrene have shown potential for practical applications in detecting amine molecules, thanks to their fluorescence properties and sensing capability (Buruianǎ, Buruiană, & Hahui, 2007).

  • Polymerization Enhancements : In the context of polymerization, tetrabutylammonium chloride enhances the kinetics and molecular weight distribution in the cationic polymerization of styrene, allowing for low polydispersities and reversible covalent species formation (Lin, Xiang, & Matyjaszewski, 1993).

  • Nanocarrier Applications : Novel photo and pH-responsive pyrene-functionalized polymer nanoparticles can control the release of Nile Red from their self-assembled structures, offering potential for new nanocarrier applications in delivery systems (Feng, Dong, Han, & Wang, 2014).

  • Synthesis Applications : Chloroaluminate ionic liquids, such as [Emim]Cl-AlCl3, can be used as both catalyst and solvent, making them reusable and environmentally friendly for the synthesis of 1-acetylpyrene (Luo, Pan, Xing, Chen, & Xie, 2012).

  • Lipid Membrane Studies : (I-pyrenebutyryl)carnitine and 1-pyrenebutyryl coenzyme A have been used as fluorescent probes for lipid metabolite studies in artificial and natural membranes, indicating potential applications in lipid membrane research (Wolkowicz, Pownall, & McMillin-Wood, 1982).

Future Directions

1-Pyrenebutyryl Chloride has potential applications in drug delivery, as it is an intermediate in the production of chitosan gel . It has also been used in glycan enrichment, suggesting potential applications in biochemical research .

properties

IUPAC Name

4-pyren-1-ylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMDRDSRVMJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392604
Record name 1-Pyrenebutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenebutyryl Chloride

CAS RN

63549-37-1
Record name 1-Pyrenebutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
W Zhang, H Han, H Bai, W Tong, Y Zhang… - Analytical …, 2013 - ACS Publications
… enrichment using 1-pyrenebutyryl chloride functionalized … by π–π stacking of 1-pyrenebutyryl chloride on the GO surface. The … of highly active 1-pyrenebutyryl chloride. Application of this …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
임현섭, 허준, 박새별, 김형진 - cheric.org
… Silicate derivatives were prepared from the reaction of 1-pyrenebutanol and 1-pyrenebutyryl chloride with isocyanatopropyltriethoxysilane and aminopropyltriethoxysilane, respectively. …
Number of citations: 2 www.cheric.org
H Zhao, Y Li, Y Hu - Clinical proteomics, 2014 - clinicalproteomicsjournal …
… acid and following 1-pyrenebutyryl chloride treatment. … π-π stacking of 1-pyrenebutyryl chloride. Enrichment efficiency … functionalization of active 1-pyrenebutyryl chloride. When the …
RS Underhill, J Ding, VI Birss, G Liu - Macromolecules, 1997 - ACS Publications
… Preparation of 1-Pyrenebutyryl Chloride. This compound … , was reacted with 1-pyrenebutyryl chloride added dropwise as a … to remove the free 1-pyrenebutyryl chloride. The absence of …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
BY Huang, CK Yang, CP Liu, CY Liu - Electrophoresis, 2014 - Wiley Online Library
… for glycan enrichment using 1-pyrenebutyryl chloride-functionalised free graphene oxide (… forming π−π stacking interactions between 1-pyrenebutyryl chloride and the GO surface. The …
J Wang, Q Liu, Y Liang, G Jiang - Analytical and bioanalytical chemistry, 2016 - Springer
… 1-pyrenebutyryl chloride … 1-pyrenebutyryl chloride on the GO surface. The large specific surface area of free PCGO and heavy functionalization of highly active 1-pyrenebutyryl chloride …
AJ Teator, TP Varner, PE Jacky, KA Sheyko… - ACS Macro …, 2019 - ACS Publications
… Subsequent coupling with 1-pyrenebutyryl chloride yielded pyrene-appended copolymer 4, as evidenced by 1 H and 13 C NMR as well as GPC in conjunction with a photodiode array (…
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
C Jantarat, N Tangthong, S Songkro, GP Martin… - International journal of …, 2008 - Elsevier
… 1a) and S-pyrenebutyryl propranolol (1b), which were used as the fluorescence model compounds, were synthesized from R- (or S-)propranolol (free base) and 1-pyrenebutyryl chloride…
R Ma, J Hu, Z Cai, H Ju - Nanoscale, 2014 - pubs.rsc.org
… Recently, graphene oxide has been reported to immobilize 1-pyrenebutyryl chloride for glycan enrichment. This work designed a stepwise strategy to synthesize boronic acid …
Number of citations: 85 0-pubs-rsc-org.brum.beds.ac.uk
I Yamaguchi, D Fukumoto, A Wang - Chemical Physics Letters, 2020 - Elsevier
Poly(propylene oxide)-2-(1-pyrenyl)benzimidazole (PyrBI-PPO(n), n denotes the degree of polymerization (DP) of poly(propylene oxide) (PPO)) was synthesized by the ring-opening …

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